molecular formula C28H24N6O6 B12800450 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid CAS No. 5306-22-9

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid

Cat. No.: B12800450
CAS No.: 5306-22-9
M. Wt: 540.5 g/mol
InChI Key: XYVIUACSGPJNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid is a complex organic compound characterized by the presence of imidazole and terephthalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid typically involves multi-step organic reactions. One common method involves the reaction of terephthalic acid derivatives with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or terephthalic acid moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in the presence of a base such as potassium hydroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole or terephthalic acid derivatives.

Scientific Research Applications

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The imidazole moieties may interact with enzymes or receptors, leading to modulation of biological processes. The terephthalic acid component may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid
  • 2,5-Bis(4-chlorophenylamino)terephthalic acid

Uniqueness

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid is unique due to the presence of both imidazole and terephthalic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

5306-22-9

Molecular Formula

C28H24N6O6

Molecular Weight

540.5 g/mol

IUPAC Name

2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]terephthalic acid

InChI

InChI=1S/C28H24N6O6/c35-25(33-17-5-1-15(2-6-17)23-29-9-10-30-23)19-13-22(28(39)40)20(14-21(19)27(37)38)26(36)34-18-7-3-16(4-8-18)24-31-11-12-32-24/h1-8,13-14H,9-12H2,(H,29,30)(H,31,32)(H,33,35)(H,34,36)(H,37,38)(H,39,40)

InChI Key

XYVIUACSGPJNJK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3C(=O)O)C(=O)NC4=CC=C(C=C4)C5=NCCN5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.